molecular formula C15H23N3O2 B11802832 tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11802832
M. Wt: 277.36 g/mol
InChI Key: NHEWRHDAVZNDGQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate is a chemical intermediate designed for advanced pharmaceutical research and development. Its core structure, featuring a protected piperidine ring and an aminopyridine group, is strategically valuable in medicinal chemistry. The aminopyridine moiety can act as a hinge-binding motif in the design of kinase inhibitors , while the piperidine scaffold serves as a versatile spacer to optimally position pharmacophoric elements within a target binding site. This makes the compound a valuable synthon for constructing targeted therapies, particularly in oncology . The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a critical feature, providing stability during synthetic sequences while allowing for facile deprotection under mild acidic conditions to reveal a secondary amine for further functionalization. Researchers can leverage this compound in palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination , or nucleophilic aromatic substitution to incorporate complex molecular fragments. Its primary research value lies in accelerating the synthesis of novel drug candidates, especially for probing new targets in kinase signaling pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-5-4-6-12(18)11-7-8-13(16)17-10-11/h7-8,10,12H,4-6,9H2,1-3H3,(H2,16,17)

InChI Key

NHEWRHDAVZNDGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The Grignard approach, as detailed in Patent CN112608299A, involves a multi-step sequence beginning with methyl N-(5-bromopyridine-2-yl)carbamate. This substrate undergoes halogen-magnesium exchange with isopropyl magnesium chloride-lithium chloride (iPrMgCl·LiCl) to generate a nucleophilic Grignard reagent. Subsequent addition to N-tert-butyloxycarbonyl-4-piperidone introduces the pyridine moiety at the piperidine’s 4-position. However, adapting this method for 2-substituted piperidine requires substitution of 4-piperidone with 2-piperidone, a less common precursor.

Key steps include:

  • Halogen-Magnesium Exchange :
    5-Bromopyridine-2-yl carbamate+iPrMgCl\cdotpLiClPyridylmagnesium species\text{5-Bromopyridine-2-yl carbamate} + \text{iPrMgCl·LiCl} \rightarrow \text{Pyridylmagnesium species}

  • Nucleophilic Addition to Piperidone :
    Pyridylmagnesium species+N-Boc-2-piperidoneTertiary alcohol intermediate\text{Pyridylmagnesium species} + \text{N-Boc-2-piperidone} \rightarrow \text{Tertiary alcohol intermediate}

  • Reduction and Deprotection :
    Triethylsilane-mediated reduction of the ketone to piperidine, followed by acidic deprotection of the carbamate yields the final amine.

Yield and Scalability

The patent reports an 82.3% yield for the 4-substituted analog. For the 2-substituted target, yields are expected to be lower (∼60–70%) due to steric hindrance during nucleophilic addition. Scalability is feasible under anhydrous conditions, though the requirement for low-temperature (−20°C) Grignard formation poses practical challenges.

Suzuki–Miyaura Cross-Coupling

Substrate Design and Catalytic Systems

Suzuki–Miyaura coupling, exemplified in ACS Organometallics, employs palladium catalysts to couple aryl halides with boronic acids. For tert-butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate, the retrosynthetic strategy involves:

  • Aryl Halide Component : 3-Iodo-6-aminopyridine (protected as a carbamate to prevent catalyst poisoning).

  • Boronic Acid Component : 2-(N-Boc-piperidinyl)boronic ester.

Optimized conditions from utilize:

  • Catalyst : Pd(OAc)₂ with tridentate ligands (e.g., L1 ).

  • Base : Potassium tert-butoxide in THF at 70°C.

Functional Group Compatibility

Primary amines, such as the 6-amino group, necessitate protection (e.g., tert-butyl carbamate, Boc) to avoid coordination to palladium. Post-coupling deprotection with HCl/MeOH restores the amine. Trials with 3-bromo-5-(trifluoromethyl)pyridine and Boc-protected piperidine boronate achieved 50–60% yields in analogous systems.

Limitations

  • Regioselectivity : Competing homocoupling and reduced efficiency with sterically hindered substrates.

  • Residual Palladium : ICP-MS analyses show ∼0.21 ppm Pd in final products, requiring additional purification for pharmaceutical applications.

Photocatalytic C–H Functionalization

One-Step Synthesis via Acridine Photocatalysis

While Patent CN108558792B describes a photocatalytic method for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, adapting this to piperidine derivatives requires re-engineering the substrate. The reaction employs:

  • Photocatalyst : Acridine salt (e.g., Mes-Acr⁺).

  • Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO).

  • Conditions : Blue LED irradiation in dichloroethane under oxygen.

For piperidine systems, replacing piperazine-1-tert-butyl carboxylate with 2-iodopiperidine could enable direct C–H arylation. Preliminary data from suggest yields up to 95% for similar scaffolds, though piperidine’s reduced nucleophilicity may lower efficiency to ∼70–80%.

Advantages Over Traditional Methods

  • Step Economy : Single-step synthesis avoids intermediate isolation.

  • Sustainability : Eliminates heavy metals (e.g., Pd) and high-pressure hydrogenation.

Comparative Analysis of Methodologies

Method Yield Steps Catalyst Key Limitation
Grignard Reagent60–70%4NoneSteric hindrance at C2
Suzuki–Miyaura50–60%3Pd(OAc)₂/L1 Requires amine protection
Photocatalytic70–80%*1Mes-Acr⁺Limited precedent for piperidines

*Estimated based on analogous piperazine synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution Reagents: Halogenated compounds, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce aminopyridine derivatives .

Scientific Research Applications

tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound is compared to analogs with modifications in:

  • Heterocyclic core (piperidine vs. piperazine, pyrrolidine).
  • Substituent type (amino, chloro, methoxy, acetamido, etc.).
  • Aromatic ring system (pyridine, pyrimidine, indazole).

Structural and Functional Analysis

Table 1: Comparative Analysis of Selected Analogs
Compound Name CAS No. Molecular Formula Substituents Key Differences Applications/Notes
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate 778627-83-1 C24H35ClN2O3 6-chloropyrazin-2-yl Pyrazine ring replaces pyridine; chloro vs. amino group Intermediate in agrochemical synthesis
tert-Butyl 4-((6-(cyclopropylamino)-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate 1353989-79-3 C18H29N5O2S Pyrimidine with cyclopropylamino and methylthio groups Pyrimidine core; sulfur-containing substituent Potential kinase inhibitor precursor
tert-Butyl 4-(6-acetamido-5-methylpyridin-3-yl)piperidine-1-carboxylate 1820614-58-1 C18H27N3O3 6-acetamido-5-methylpyridin-3-yl Acetamido and methyl groups on pyridine Enhanced lipophilicity for CNS-targeting drugs
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate 571188-59-5 C14H22N4O2 Piperazine core Two nitrogen atoms in heterocycle Used in Ribociclib synthesis for breast cancer
(R)-tert-Butyl 4-(4-(6-amino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate 1038866-44-2 C28H30Cl2FN5O3 Dichloro-fluorophenyl and ethoxy groups Bulky aryl substituents; chiral center Targeted therapy for resistant cancers

Impact of Structural Modifications

Heterocyclic Core :

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., CAS 571188-59-5) exhibit increased basicity due to the additional nitrogen, enhancing solubility in acidic media .
  • Pyrrolidine Analogs : Smaller ring size (5-membered vs. 6-membered piperidine) reduces conformational flexibility, affecting binding affinity .

Substituent Effects: Amino Group (Target Compound): Facilitates hydrogen bonding and cross-coupling reactions, critical for drug-receptor interactions . Chloro/Methylthio Groups (CAS 778627-83-1, 1353989-79-3): Introduce steric hindrance and electron-withdrawing effects, altering reactivity . Acetamido Group (CAS 1820614-58-1): Improves metabolic stability by reducing oxidative degradation .

Aromatic System :

  • Pyrimidine vs. Pyridine : Pyrimidine-containing analogs (e.g., CAS 1353989-79-3) offer additional hydrogen-bonding sites, enhancing target selectivity .
  • Indazole Derivatives (CAS 883984-95-0) : Broader π-π stacking interactions due to fused aromatic systems, useful in kinase inhibition .

Biological Activity

Chemical Structure and Properties
tert-Butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate, with the molecular formula C15H23N3O2C_{15}H_{23}N_{3}O_{2} and CAS number 1198408-35-3, is a compound that has garnered attention for its potential biological activities. Its structure includes a piperidine ring substituted with a tert-butyl group and a 6-aminopyridine moiety, which are known to influence its pharmacological properties.

Biological Activity

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties and interaction with specific biological targets.

Anticancer Activity

Recent investigations have highlighted the compound's potential as an anticancer agent. For instance, studies have shown that derivatives of similar structures exhibit significant inhibitory effects on various cancer cell lines. The compound's mechanism may involve the inhibition of key enzymes or pathways critical for cancer cell proliferation.

  • Inhibition of Cell Proliferation : Research indicates that compounds with structural similarities demonstrate IC50 values ranging from 0.2 to 10 µM against multiple cancer cell lines, suggesting that this compound could exhibit comparable potency .
  • Mechanism of Action : The compound may act through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In some studies, related compounds have shown IC50 values as low as 0.63 µM against CDK9, indicating a strong potential for growth inhibition in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. The presence of the aminopyridine moiety is believed to enhance binding affinity to specific receptors involved in cancer progression.

Compound IC50 (µM) Target Remarks
This compoundTBDTBDPotential anticancer activity
Related Compound A0.63CDK9Significant growth inhibition
Related Compound B<10Various cancer cell linesEffective against multiple targets

Case Studies

Several case studies have provided insights into the effectiveness of similar compounds:

  • Study on Antiproliferative Effects : A study demonstrated that a related compound exhibited an IC50 value of 3.0 µM against A549 lung cancer cells, showcasing the potential efficacy of piperidine derivatives in oncology .
  • Molecular Docking Studies : Molecular docking analyses suggest that compounds like this compound can effectively bind to active sites on target proteins involved in tumor growth, further supporting their therapeutic potential .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling tert-butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer:

  • Respiratory Protection: Use NIOSH-approved respirators when handling powders to avoid inhalation of particulates .
  • Hand and Eye Protection: Wear nitrile gloves and chemical splash goggles to prevent skin/eye contact. Ensure eyewash stations and washing facilities are accessible .
  • Storage: Store in a cool, dry environment, away from oxidizing agents, in sealed containers to prevent degradation .

Q. What synthetic routes are commonly used to prepare tert-butyl 2-(6-aminopyridin-3-yl)piperidine-1-carboxylate?

  • Methodological Answer:

  • Multi-Step Synthesis: Start with piperidine derivatives; introduce the 6-aminopyridin-3-yl moiety via Suzuki-Miyaura coupling or nucleophilic substitution. Protect the amine group with Boc (tert-butoxycarbonyl) early in the synthesis to avoid side reactions .
  • Critical Reaction Conditions: Use anhydrous solvents (e.g., THF, DMF) and catalysts like Pd(PPh₃)₄ for cross-coupling reactions. Monitor reaction progress via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer:

  • Analytical Techniques:
  • NMR Spectroscopy: Confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic pyridine protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺ = 278.2 for C₁₅H₂₃N₃O₂) .
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How do structural modifications to the piperidine or pyridine rings influence the compound’s reactivity and biological activity?

  • Methodological Answer:

  • Substitution Effects:
  • Piperidine Ring: Fluorination at the 3-position (e.g., tert-butyl 3-fluoro derivatives) enhances metabolic stability by reducing cytochrome P450 interactions .
  • Pyridine Ring: Introducing electron-withdrawing groups (e.g., -CN) at the 6-position alters π-π stacking interactions with biological targets .
  • Experimental Design: Compare binding affinities (e.g., via SPR or ITC) of analogs to identify structure-activity relationships (SAR) .

Q. What methodologies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka, kd) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • X-ray Crystallography: Co-crystallize the compound with its target to resolve binding modes and guide rational drug design .

Q. How can conflicting data regarding the compound’s toxicity or stability be resolved?

  • Methodological Answer:

  • Stability Studies: Perform accelerated degradation tests under varying pH, temperature, and humidity conditions. Monitor decomposition via LC-MS to identify degradation products .
  • Toxicity Reconciliation: Compare in vitro cytotoxicity (e.g., IC₅₀ in HEK293 cells) with in silico predictions (e.g., ProTox-II). Address discrepancies by verifying experimental conditions (e.g., solvent purity, cell line viability) .

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